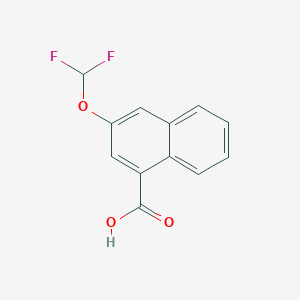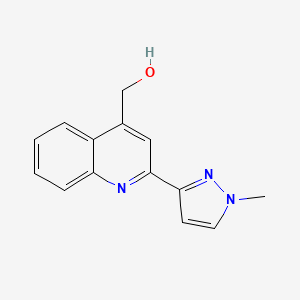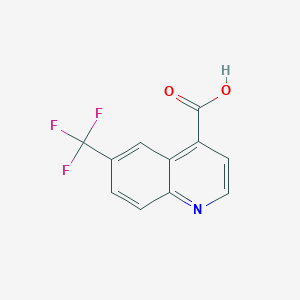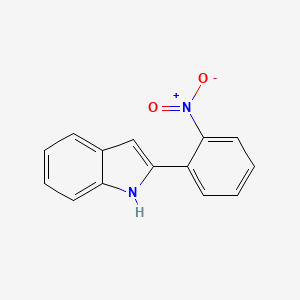
2-(2-Nitrophenyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Nitrophenyl)-1H-indole is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound features a nitro group attached to the phenyl ring, which is further connected to the indole moiety. This structural arrangement imparts unique chemical and biological properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-1H-indole typically involves the nitration of a suitable indole precursor. One common method is the nitration of 2-phenylindole using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, concentration, and flow rates, ensuring high yield and purity of the final product. Additionally, the use of safer nitrating agents and environmentally friendly solvents is often explored to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-(2-Nitrophenyl)-1H-indole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Oxidation: The indole moiety can undergo oxidation reactions to form corresponding oxindole derivatives.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Substitution: Sodium methoxide (NaOCH₃) in methanol or other nucleophiles under basic conditions.
Major Products Formed
Reduction: 2-(2-Aminophenyl)-1H-indole
Oxidation: Oxindole derivatives
Substitution: Various substituted indole derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Nitrophenyl)-1H-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 2-(2-Nitrophenyl)-1H-indole is largely dependent on its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole moiety can interact with enzymes, receptors, and other proteins, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(3-Nitrophenyl)-1H-indole
- 2-(4-Nitrophenyl)-1H-indole
- 2-(2-Nitrophenyl)indole
Uniqueness
2-(2-Nitrophenyl)-1H-indole is unique due to the specific positioning of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity. Compared to its isomers, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct entity in medicinal chemistry research.
特性
CAS番号 |
59050-53-2 |
|---|---|
分子式 |
C14H10N2O2 |
分子量 |
238.24 g/mol |
IUPAC名 |
2-(2-nitrophenyl)-1H-indole |
InChI |
InChI=1S/C14H10N2O2/c17-16(18)14-8-4-2-6-11(14)13-9-10-5-1-3-7-12(10)15-13/h1-9,15H |
InChIキー |
MSKFQWVXWSGLLJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Imidazo[2,1-a]isoquinoline-5-carboxylic acid, ethyl ester](/img/structure/B11870917.png)
![6,7,12,12b-Tetrahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B11870924.png)

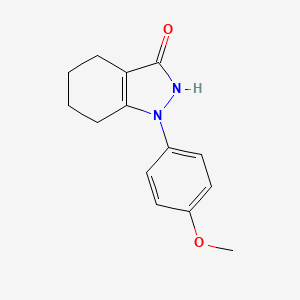



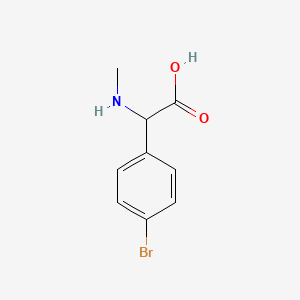

![1-(2-Ethyl-4,6-difluoropyrazolo[1,5-a]pyridin-3-yl)propan-1-one](/img/structure/B11870967.png)
![3-Methoxy-8-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11870972.png)
